molecular formula C5H12N2O B117494 2-Amino-N-isopropylacetamide CAS No. 67863-05-2

2-Amino-N-isopropylacetamide

Cat. No.: B117494
CAS No.: 67863-05-2
M. Wt: 116.16 g/mol
InChI Key: LKCKUYRPMPUHTD-UHFFFAOYSA-N
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Description

2-Amino-N-isopropylacetamide is an organic compound with the molecular formula C5H12N2O. It is a derivative of acetamide, where the amide nitrogen is substituted with an isopropyl group and the alpha carbon is substituted with an amino group.

Safety and Hazards

The safety information for 2-Amino-N-isopropylacetamide hydrochloride indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P271, P261, and P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N-isopropylacetamide can be synthesized through the reaction of isopropylamine with glycine or its derivatives. The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-isopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-Isopropylglycinamide
  • 2-Amino-N-(methylethyl)acetamide
  • N-Propan-2-ylglycinamide

Comparison: 2-Amino-N-isopropylacetamide is unique due to its ability to form thermoresponsive polymers with LCST behavior, which is not commonly observed in similar compounds. Additionally, its interaction with cyclodextrins enhances its solubility and stability, making it more suitable for drug delivery applications compared to its analogs .

Properties

IUPAC Name

2-amino-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCKUYRPMPUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of oligomers derived from 2-Amino-N-isopropylacetamide and glycerol diglycidyl ether?

A1: The reaction of this compound with glycerol diglycidyl ether produces oligomeric epoxide-amine adducts. These oligomers exhibit a lower critical solution temperature (LCST) behavior in water, meaning they transition from a soluble to an insoluble state upon heating past a critical temperature []. This thermoresponsive behavior makes them potentially useful for applications like controlled drug delivery or stimuli-responsive materials. Furthermore, the addition of randomly methylated β-cyclodextrin (RAMEB-CD) can influence the solubility properties of these oligomers [], offering a way to fine-tune their behavior for specific applications.

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